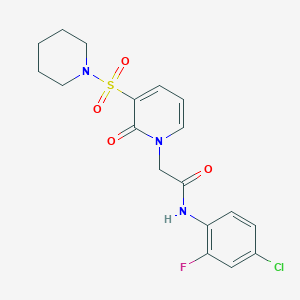

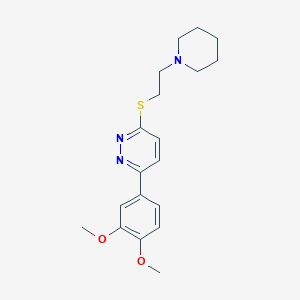

![molecular formula C8H11NS B2695846 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine CAS No. 153024-86-3](/img/structure/B2695846.png)

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine

Descripción general

Descripción

Molecular Structure Analysis

The compound’s molecular formula is C8H12ClNS , and its molecular weight is approximately 189.71 g/mol . The hydrochloride salt form is often used for stability and solubility reasons. The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine hydrochloride . The InChI code is: 1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Novel Synthesis Approaches : Research has focused on developing new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. For instance, Frehel et al. (1985) describe two new synthesis pathways from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Additionally, Satake et al. (1986) synthesized 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one from N-benzyl-N-(2-thenyl)-β-alanine using a tin(IV) chloride-catalysed Friedel-Crafts cyclization (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).

Potential Applications in Medicinal Chemistry

- Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant activity in this area (Koebel, Needham, & Blanton, 1975).

- Glycine Antagonists : Brehm et al. (1986) synthesized compounds like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, structurally related to 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, as glycine antagonists, showing potential for neurological research (Brehm, Krogsgaard‐Larsen, Schaumburg, Johansen, Falch, & Curtis, 1986).

Pharmacological Research

- Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, showing the potential of these compounds in pharmacological applications (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).

Chemical Structure and Properties

- Molecular Modeling and NMR Spectroscopy : Eresko et al. (2020) demonstrated a new approach to synthesize 2-methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine, using molecular modeling and NMR spectroscopy to analyze its structure and properties (Eresko, Raksha, Berestneva, Muratov, Voitash, Tolkunov, & Tolkunov, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBMPBDDNCJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)SC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)